REACTION_CXSMILES
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N[C:2]1[S:3][C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:6]=1.N(OCCC(C)C)=O>CN(C=O)C.C1COCC1>[CH2:10]([O:9][C:7]([C:4]1[S:3][CH:2]=[N:6][CH:5]=1)=[O:8])[CH3:11]
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Name
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Quantity
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50 g
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Type
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reactant
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Smiles
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NC=1SC(=CN1)C(=O)OCC
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Name
|
|
Quantity
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83 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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317 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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59 mL
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Type
|
reactant
|
Smiles
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N(=O)OCCC(C)C
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Name
|
|
Quantity
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130 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A maximum temperature of 60° C. was observed during the exothermic addition
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Type
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CUSTOM
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Details
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After another 40 minutes the THF was removed under vacuum at 45° C
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Duration
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40 min
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Type
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ADDITION
|
Details
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diluted with toluene (420 mL) and water (440 mL)
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Type
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EXTRACTION
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Details
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The toluene layer was extracted with 3×120 mL water
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Type
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DRY_WITH_MATERIAL
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Details
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dried with Na2SO4 (50 g) for 1 hour
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Duration
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1 h
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Type
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FILTRATION
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Details
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After filtration the toluene layer
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Type
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CUSTOM
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Details
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was stripped on a rotary evaporator at 50° C. bath temperature
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Type
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CUSTOM
|
Details
|
at 21° C
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Type
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ADDITION
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Details
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The crude residue containing the title compound
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Type
|
CUSTOM
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Details
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A sample of similarly prepared material was purified by column chromatography
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Type
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CUSTOM
|
Details
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to give a yellow oil
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Name
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Type
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|
Smiles
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C(C)OC(=O)C1=CN=CS1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |